4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYYERUSYLGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone-Hydrazine Condensation
A widely adopted method involves the cyclocondensation of chalcone derivatives with hydrazine hydrate. For instance, pyridylchalcones are reacted with hydrazine in acidic media to yield 4,5-dihydro-1H-pyrazole intermediates.
Procedure :
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A solution of pyridylchalcone (0.5 mmol) in acetic acid (10 mL) is treated with hydrazine hydrate (5 mmol) in isopropanol.
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The mixture is refluxed for 20 hours, cooled, and poured into ice water.
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The precipitate is filtered, washed, and dried to obtain the dihydropyrazole derivative.
Key Parameters :
Microwave-Assisted Synthesis
Alternative protocols utilize microwave irradiation to accelerate ring closure. This method reduces reaction times from hours to minutes while maintaining yields of ~45%.
The introduction of the 4-oxobutanoic acid group is achieved through acylation or anhydride-based reactions:
Succinic Anhydride Coupling
The most cited method involves reacting the pyrazole intermediate with succinic anhydride under reflux:
Procedure :
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Pyrazole intermediate (0.01 mol) and succinic anhydride (0.01 mol) are combined in dioxane (20 mL).
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The mixture is heated under reflux for 4 hours.
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The product is isolated via solvent evaporation and recrystallized from ethanol.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 4 hours |
| Solvent | Dioxane |
| Yield | 68% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the pyrazole’s nitrogen on the electrophilic carbonyl of succinic anhydride, followed by ring opening and proton transfer.
Hybrid Approaches for Enhanced Efficiency
Recent advancements combine pyrazole synthesis and functionalization into one-pot protocols:
One-Pot Tandem Reaction
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Step 1 : Chalcone (1 mmol) and hydrazine hydrate (1.2 mmol) react in ethanol at 80°C for 6 hours.
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Step 2 : Succinic anhydride (1.1 mmol) is added directly to the same vessel, and heating continues for 4 hours.
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Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
Purification and Characterization
Purification Techniques
Analytical Data
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.32 (s, COCH₃), 3.11 (dd, CH₂) | |
| IR (KBr) | 1665 cm⁻¹ (C=O), 1542 cm⁻¹ (NO₂) | |
| HPLC | Retention time: 8.2 min; Purity: 99% |
Scalability and Industrial Relevance
Kilo-Lab Synthesis
A pilot-scale protocol (1 kg batch) reports:
Chemical Reactions Analysis
Types of Reactions
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound demonstrates significant potential in medicinal applications, particularly due to its structural features that may interact effectively with biological targets.
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including those similar to 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. Molecular docking simulations suggest that these compounds can inhibit oxidative stress pathways, making them candidates for treating conditions associated with chronic inflammation and oxidative damage .
Antimicrobial Activity
The presence of the nitrophenyl group in the compound enhances its reactivity and biological profile. Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens, potentially leading to the development of new antibiotics.
Anticancer Potential
Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells. The ability to modify cellular signaling pathways makes this compound a candidate for further investigation in cancer therapy .
Materials Science
In materials science, the unique properties of this compound can be utilized in the development of advanced materials.
Nonlinear Optical Properties
Research into pyrazole derivatives has revealed their potential for nonlinear optical applications. The molecular structure allows for high second-order nonlinear optical responses, which are valuable in photonic devices .
Polymer Chemistry
The compound can serve as a building block for polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications.
Environmental Applications
The environmental impact of organic compounds like this compound is also an area of interest.
Biodegradation Studies
Research indicates that certain pyrazole derivatives can be broken down by microbial action, suggesting potential applications in bioremediation efforts to clean up contaminated environments .
Photodegradation
The compound's photochemical stability under UV light is crucial for understanding its behavior in natural environments and its potential use in photocatalytic applications for pollutant degradation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and p-tolyl groups may facilitate binding to specific sites, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Key analogs and their substituent-driven activities are summarized below:
Key Observations :
- Electron-Withdrawing Groups : Nitro (target compound) and chloro (compound 12) substituents enhance binding to polar receptor pockets. The 3-nitro group may offer superior steric positioning compared to para-substituted halogens .
- Hydrophobic Substituents : p-Tolyl (target) and 4-bromophenyl (compound 25) improve membrane permeability. However, bulkier groups (e.g., 6-methyl in DQP-1105) may restrict conformational flexibility .
- Synthetic Challenges: Halogenated analogs (e.g., compound 25) show lower yields (22–27%) compared to non-halogenated derivatives, likely due to steric hindrance during cyclization .
Structural and Analytical Data Comparison
- NMR Profiles : The target compound’s 1H NMR is expected to show signals for the pyrazoline methylene protons (δ ~3.6–4.8 ppm) and aromatic protons (δ ~7.0–8.5 ppm), aligning with analogs like compound 18 (δ 1.32 for methylene) .
- HRMS Validation : All analogs exhibit <0.5 ppm error between calculated and observed masses (e.g., compound 12: 528.13317 vs. 528.13351) .
- Purity : HPLC purity exceeds 95% for most analogs, critical for reliable bioactivity data .
Biological Activity
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring, a nitrophenyl group, and a p-tolyl group, contributing to its unique structural and functional properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 381.4 g/mol. The structure can be described as follows:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Substituents : Includes a 3-nitrophenyl group and a p-tolyl group, which may influence its reactivity and interaction with biological targets.
- Functional Groups : The presence of the 4-oxobutanoic acid moiety enhances its chemical reactivity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Molecular docking studies suggest that the compound may interact with free radicals, potentially mitigating oxidative stress in biological systems .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. Studies indicate that it may inhibit enzymes involved in inflammatory responses, suggesting mechanisms through which it exerts anti-inflammatory effects .
Enzyme Inhibition
Molecular docking studies have indicated that this compound may effectively bind to specific enzymes, particularly those involved in metabolic pathways related to inflammation and oxidative stress. The binding affinity and inhibition mechanisms are critical areas of ongoing research .
Study on Pyrazole Derivatives
A study investigating various pyrazole derivatives highlighted that compounds with similar structures to this compound demonstrated promising anti-inflammatory and antioxidant activities. These findings suggest that structural modifications can enhance biological efficacy .
Molecular Docking Analysis
In silico studies using molecular docking simulations have revealed that the compound interacts favorably with several biological targets. The binding sites identified indicate potential for further development as a therapeutic agent targeting inflammatory diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(4-methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole | Contains methylthio and methyl groups | Enhanced solubility |
| 5-(3-nitrophenyl)-3-phenyldihydro-pyrazole | Lacks carboxylic acid functionality | Strong antioxidant properties |
| 4-(3-nitrophenyl)-1H-pyrazole derivatives | Variations in substituents on pyrazole ring | Higher anti-inflammatory activity |
This table emphasizes the unique characteristics of this compound compared to other derivatives, particularly regarding its combination of functional groups which may confer distinct biological activities.
Q & A
Q. What synthetic methodologies are commonly employed for preparing pyrazoline derivatives like 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?
The compound is synthesized via General Procedure G , involving condensation of hydrazine derivatives with substituted ketones or aldehydes in tetrahydrofuran (THF) or similar solvents. Key steps include cyclization to form the pyrazoline core, followed by purification via flash chromatography and recrystallization from ethyl acetate. Yields vary significantly (22–86%) depending on substituent electronic effects and steric hindrance .
Q. How are structural and purity characteristics validated for this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the chemical environment of the pyrazoline core, nitrophenyl, and p-tolyl substituents. For example, the ¹H NMR of related compounds shows characteristic peaks for diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.0–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with >95% purity thresholds. Mobile phases often combine water/acetonitrile with trifluoroacetic acid .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and isotopic patterns, critical for distinguishing regioisomers .
Q. What are the key challenges in optimizing synthetic yields for pyrazoline derivatives?
Low yields (e.g., 22% in compound 26 ) arise from competing side reactions, such as incomplete cyclization or decomposition during purification. Solvent choice (e.g., THF vs. ethyl acetate) and reaction temperature are critical variables. For instance, THF enhances solubility of intermediates, while ethyl acetate improves crystallization .
Advanced Research Questions
Q. How do substituent variations (e.g., nitrophenyl vs. chlorophenyl) influence the compound’s reactivity and biological activity?
- Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group increases electrophilicity at the pyrazoline core, enhancing reactivity in nucleophilic addition reactions. This is evident in comparative studies where nitrophenyl derivatives show higher inhibition constants in enzyme assays than chlorophenyl analogs .
- Steric Effects: Bulky substituents (e.g., p-tolyl) reduce conformational flexibility, impacting binding affinity in pharmacophore models .
Q. What computational tools are used to predict the compound’s binding modes and pharmacokinetic properties?
- Molecular Docking: Software like AutoDock Vina models interactions with target proteins (e.g., kinases). Pyrazoline derivatives often exhibit π-π stacking with aromatic residues and hydrogen bonding via the oxobutanoic acid moiety .
- Pharmacophore Modeling: Identifies essential features like hydrogen bond acceptors (nitro group) and hydrophobic regions (p-tolyl) for activity .
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH, co-solvents) or impurity levels. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. enzymatic assays) and rigorous HPLC purity checks (>99%) are recommended .
Q. What strategies are employed for conformational analysis of the pyrazoline core?
- X-ray Crystallography: Single-crystal studies reveal dihedral angles between the pyrazoline ring and substituents. For example, the p-tolyl group in related compounds adopts a near-planar conformation, maximizing π-conjugation .
- Density Functional Theory (DFT): Predicts stable conformers and transition states during cyclization, aiding in rationalizing reaction pathways .
Q. How is the oxobutanoic acid moiety functionalized for structure-activity relationship (SAR) studies?
The carboxylic acid group is modified via esterification or amidation to explore its role in solubility and target engagement. For instance, methyl esters of similar compounds show improved membrane permeability but reduced in vitro activity compared to free acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
